molecular formula C22H25BrN2O5S B601530 Arbidol Sulfone CAS No. 151455-32-2

Arbidol Sulfone

Cat. No.: B601530
CAS No.: 151455-32-2
M. Wt: 509.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Arbidol Sulfone is a metabolite of Arbidol, a broad-spectrum antiviral drug primarily used for the treatment and prevention of influenza and other respiratory viral infections. This compound retains some of the antiviral properties of its parent compound and is of interest in pharmaceutical research due to its potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

Arbidol Sulfone may interact with various enzymes, proteins, and other biomolecules. It is suggested that Arbidol’s dual interactions with membranes and aromatic amino acids in proteins may be central to its broad-spectrum antiviral activity . This could impact the virus itself and/or on cellular functions or critical steps in virus-cell interactions .

Cellular Effects

This compound may have significant effects on various types of cells and cellular processes. For instance, Arbidol has been shown to inhibit SARS-CoV-2 in vitro . It is suggested that this compound may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that Arbidol’s antiviral activity may be due to its interactions with membranes and aromatic amino acids in proteins . This could impact the virus itself and/or cellular functions or critical steps in virus-cell interactions .

Temporal Effects in Laboratory Settings

It is known that Arbidol demonstrates inhibitory activity against various viruses .

Dosage Effects in Animal Models

Studies on Arbidol have shown its efficacy in animal models .

Metabolic Pathways

Arbidol is known to undergo biotransformation with loss of a dimethylaminomethyl substituent in position 4, and sulfoxidation occurs with the formation of the corresponding sulfone and sulfoxides .

Transport and Distribution

It is suggested that Arbidol’s antiviral activity may be due to its interactions with membranes .

Subcellular Localization

It is suggested that Arbidol’s antiviral activity may be due to its interactions with membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arbidol Sulfone typically involves the oxidation of Arbidol. One common method is the use of hydrogen peroxide in the presence of a catalyst. For example, treating Arbidol with a small excess of 30% aqueous hydrogen peroxide at 75°C can yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Arbidol Sulfone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert this compound to other sulfone derivatives.

    Reduction: Reduction reactions can revert this compound back to its parent compound or other intermediates.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various sulfone derivatives and intermediates that can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

Arbidol Sulfone has several scientific research applications:

Comparison with Similar Compounds

    Umifenovir: The parent compound of Arbidol Sulfone, widely used as an antiviral agent.

    Rimantadine: Another antiviral drug used for influenza treatment.

Uniqueness: this compound is unique due to its dual action as both a direct-acting antiviral and a host-targeting agent. This dual mechanism enhances its efficacy against a broad range of viruses compared to other antiviral drugs that typically target only viral components .

Properties

IUPAC Name

ethyl 2-(benzenesulfonylmethyl)-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN2O5S/c1-5-30-22(27)20-18(13-31(28,29)14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYQRVBFTIWYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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